molecular formula C25H19N3O3 B10872999 2-[2-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B10872999
M. Wt: 409.4 g/mol
InChI Key: DSEKPPOQFYMUSR-UHFFFAOYSA-N
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Description

2-[2-(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features both quinazoline and isoindole moieties. These structures are significant in medicinal chemistry due to their potential biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation of an appropriate benzyl-substituted quinazolinone with an isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical and biological properties .

Scientific Research Applications

2-[2-(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE lies in its combined quinazoline and isoindole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in research and potential therapeutic applications .

Properties

Molecular Formula

C25H19N3O3

Molecular Weight

409.4 g/mol

IUPAC Name

2-[2-(3-benzyl-4-oxoquinazolin-2-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C25H19N3O3/c29-23-18-10-4-5-11-19(18)24(30)27(23)15-14-22-26-21-13-7-6-12-20(21)25(31)28(22)16-17-8-2-1-3-9-17/h1-13H,14-16H2

InChI Key

DSEKPPOQFYMUSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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